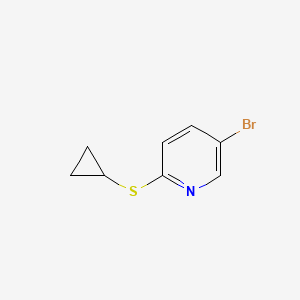

5-Bromo-2-(cyclopropylthio)pyridine

Description

5-Bromo-2-(cyclopropylthio)pyridine is a pyridine derivative featuring a bromine atom at the 5-position and a cyclopropylthio (-S-C₃H₅) group at the 2-position.

Properties

Molecular Formula |

C8H8BrNS |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

5-bromo-2-cyclopropylsulfanylpyridine |

InChI |

InChI=1S/C8H8BrNS/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2 |

InChI Key |

JSMKCCQWMCEYHC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1SC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison :

5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS 494772-02-0)

- Structure : Cyclopropylmethoxy (-O-CH₂-C₃H₅) at position 2.

- Key Differences :

- Electronic Effects : The ether oxygen is less polarizable than sulfur, reducing nucleophilicity.

- Lipophilicity : Thioethers (logP ~2.5–3.5) are typically more lipophilic than ethers (logP ~1.5–2.5), impacting membrane permeability.

- Reactivity : Thioethers oxidize to sulfoxides/sulfones, whereas ethers are more stable under oxidative conditions.

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Bromine at position 2, methyl at position 3.

- Key Differences :

- Substitution Pattern : Bromine at position 2 vs. 5 alters electronic distribution (meta vs. para effects).

- Steric Effects : Methyl at position 3 introduces steric hindrance absent in the target compound.

- Applications : Used in Suzuki couplings; methyl groups enhance stability but reduce reactivity.

5-Bromopyridine-2-thiol (Synonym: 3-Bromo-6-mercaptopyridine) Structure: Thiol (-SH) at position 2. Key Differences:

- Acidity : Thiols (pKa ~6–8) are acidic compared to thioethers (pKa ~10–12), enabling disulfide formation.

- Reactivity : Thiols participate in redox reactions and metal coordination, unlike thioethers.

5-Bromo-2-chloropyrimidin-4-amine

- Structure : Pyrimidine core with Br (position 5), Cl (position 2), and NH₂ (position 4).

- Key Differences :

- Aromatic System : Pyrimidine (two nitrogen atoms) has distinct electronic properties vs. pyridine (one nitrogen).

- Hydrogen Bonding : The amine group enables intermolecular H-bonding, absent in the target compound.

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.